molecular formula C20H11Cl2N3O5 B2624987 (E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 444561-21-1

(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2624987
CAS No.: 444561-21-1
M. Wt: 444.22
InChI Key: YUYONOQWQHSEDV-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide (CAS 444561-21-1) is a synthetic organic compound with a molecular formula of C20H11Cl2N3O5 and a molecular weight of 444.22 g/mol . This acrylamide derivative features a central prop-2-enamide backbone with an electron-withdrawing cyano group, a 5-(2,3-dichlorophenyl)-substituted furan ring, and an N-(2-hydroxy-4-nitrophenyl) moiety, contributing to its unique electronic properties and potential for diverse molecular interactions . Its structural motif is related to other 2-cyano-3-(furan-2-yl)prop-2-enamide derivatives, a class of compounds investigated for various biological activities, including use in herbicidal and nematicidal compositions . The compound's calculated properties include a topological polar surface area of 132 Ų and an XLogP3 value of 5.2, indicating its potential utility in agrochemical and materials science research . (E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is supplied for non-human research applications only and is not intended for diagnostic or therapeutic use. Researchers can leverage this chemical as a key intermediate for synthesizing more complex molecules or as a standard in analytical studies.

Properties

IUPAC Name

(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2N3O5/c21-15-3-1-2-14(19(15)22)18-7-5-13(30-18)8-11(10-23)20(27)24-16-6-4-12(25(28)29)9-17(16)26/h1-9,26H,(H,24,27)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYONOQWQHSEDV-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,3-dichlorophenyl acetic acid derivatives, under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanide salts like sodium cyanide or potassium cyanide.

    Coupling with the Nitrophenyl Group: The final step involves coupling the furan derivative with a nitrophenyl compound, typically through a condensation reaction facilitated by catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert nitro groups to amines or reduce other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hyd

Biological Activity

The compound (E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on its anticancer and antibacterial properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H12Cl2N2O3C_{16}H_{12}Cl_2N_2O_3. The structural representation can be summarized as follows:

  • SMILES : CNC(=O)/C(=C/C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)/C#N
  • InChI : InChI=1S/C16H12Cl2N2O3/c1-19-16(20)10(9-18)7-12-5-3-11(21-12)13-4-2-8(17)6-14(13)15(22)Cl/h2-7H,1H3,(H,19,20)/b10-9+

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of furan and nitrophenyl have been shown to inhibit cell proliferation in various cancer cell lines.

  • Mechanism of Action :
    • The compound is believed to induce apoptosis through the intrinsic pathway, leading to caspase activation. This mechanism was observed in studies involving lung cancer cell lines such as A549, where the compound demonstrated an IC50 value of approximately 9 μM, indicating effective inhibition of cell growth and migration capabilities .
  • Cell Line Studies :
    • In vitro studies reported that the compound caused significant morphological changes in treated cells and induced cell cycle arrest. It also inhibited anchorage-independent growth, a hallmark of cancer cell aggressiveness .

Antibacterial Activity

The antibacterial potential of related compounds has been documented extensively, suggesting possible activity for this compound as well.

  • Comparative Studies :
    • Similar chalcone derivatives have shown promising antibacterial activity against strains like Staphylococcus aureus with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . While specific data for our compound is limited, its structural similarities suggest potential efficacy.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism
(E)-2-cyano...A5499Apoptosis via caspase activation
Related Compound XHepG20.25AMPK pathway modulation

Table 2: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (μg/mL)Reference
Chalcone AS. aureus3.12
Chalcone BE. coli10

Case Studies

A notable study highlighted the efficacy of furan derivatives in inhibiting tumor growth in xenograft models. The administration of these compounds led to a marked reduction in tumor size compared to control groups, showcasing their potential for clinical translation .

Comparison with Similar Compounds

Structural Variations in Furan Substituents

The substituent on the furan ring significantly influences electronic and steric properties:

Compound (Furan Substituent) Key Features Molecular Implications
Target Compound (5-(2,3-dichlorophenyl)) Two chlorine atoms at ortho/meta positions Enhanced electrophilicity; potential for halogen bonding .
(5-(4-nitrophenyl)) Para-nitro group Strong electron-withdrawing effect; increased polarity .
(5-(2-methyl-4-nitrophenyl)) Methyl and nitro groups Steric hindrance from methyl; nitro maintains electron deficiency .
(5-(2-bromophenyl)) Bromine atom Larger atomic radius than Cl; stronger halogen bonding potential .
(5-(4-(difluoromethylsulfanyl)phenyl)) Sulfur and fluorine atoms Thioether and fluorine introduce polarizability and lipophilicity .

Amide Group Modifications

The amide nitrogen substituent affects solubility and intermolecular interactions:

Compound (Amide Substituent) Key Features Functional Impact
Target Compound (2-hydroxy-4-nitrophenyl) Hydroxy and nitro groups Hydrogen bonding (OH) and π-π stacking (NO₂) capabilities .
(3-methylphenyl) Methyl group Hydrophobic; reduces solubility in polar solvents .
(3-ethoxyphenyl) Ethoxy group Moderate polarity; ether oxygen may participate in weak hydrogen bonds .
(pyridin-2-yl) Pyridine ring Basic nitrogen enables protonation; enhances water solubility .
(N,N-diethyl) Tertiary amide Reduced hydrogen bonding; increased lipophilicity .
(4-thiophen-2-yl-1,3-thiazol-2-yl) Thiazole-thiophene system Aromatic heterocycles enable π-stacking and metal coordination .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound C₂₀H₁₂Cl₂N₃O₅ 434.25 High polarity (Cl, NO₂, OH); moderate solubility in DMSO.
C₂₁H₁₅N₃O₄ 373.36 Lower polarity (methyl); logP ~3.1 (estimated) .
C₂₃H₁₉N₃O₅ 417.41 Moderate lipophilicity (ethoxy); MW >400 may limit bioavailability .
C₁₈H₁₆BrN₃O₂ 394.24 High halogen content; potential crystallinity .
C₂₃H₁₅F₂N₃O₂S₂ 491.50 Sulfur and fluorine enhance metabolic stability .

Hydrogen Bonding and Crystal Packing

  • In contrast, and 5 lack hydrogen-bond donors, likely resulting in less ordered packing .
  • ’s thiazole-thiophene system may form sulfur-mediated interactions, altering crystal morphology .

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